4-Methyl-6-(methylthio)pyrimidin-2-ol

Description

The exact mass of the compound 4-Methyl-6-(methylthio)pyrimidin-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methyl-6-(methylthio)pyrimidin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-6-(methylthio)pyrimidin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

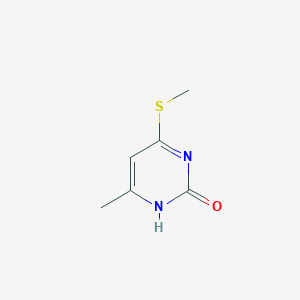

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-4-methylsulfanyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-4-3-5(10-2)8-6(9)7-4/h3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJKXZSFZWWMOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355719 | |

| Record name | 4-Methyl-6-(methylthio)pyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16710-11-5 | |

| Record name | 4-Methyl-6-(methylthio)pyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXY-4-METHYL-6-(METHYLTHIO)PYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-Methyl-6-(methylthio)pyrimidin-2-ol

CAS Number: 16710-11-5

This technical guide provides a comprehensive overview of 4-Methyl-6-(methylthio)pyrimidin-2-ol, a heterocyclic organic compound with significant potential for applications in agrochemicals and pharmaceuticals. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

4-Methyl-6-(methylthio)pyrimidin-2-ol is a pyrimidine derivative characterized by a methyl group at position 4, a methylthio group at position 6, and a hydroxyl group at position 2 of the pyrimidine ring. It has the molecular formula C6H8N2OS and a molecular weight of 156.21 g/mol .[1] This compound exists in tautomeric forms, primarily with 6-Methyl-2-(methylthio)pyrimidin-4(3H)-one.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 16710-11-5 | [2][3][4] |

| Molecular Formula | C6H8N2OS | [1][2][3] |

| Molecular Weight | 156.21 g/mol | [1] |

| Appearance | White to off-white solid | |

| Storage | Sealed in a dry environment at room temperature. | [1] |

| SMILES | CC1=CC(=NC(=O)N1)SC | [1] |

Synthesis and Experimental Protocols

The synthesis of 4-Methyl-6-(methylthio)pyrimidin-2-ol, often isolated as its more stable tautomer 6-Methyl-2-(methylthio)pyrimidin-4-ol, can be achieved through the methylation of a thiouracil precursor.

Synthesis of 6-Methyl-2-(methylthio)pyrimidin-4-ol

A common synthetic route involves the S-methylation of 6-methyl-2-thiouracil. The following protocol is adapted from established procedures.

Experimental Protocol:

-

Dissolution: Dissolve 6-methyl-2-thiouracil in an aqueous solution of sodium hydroxide.

-

Methylation: Cool the solution in an ice bath and slowly add methyl iodide.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

Precipitation: Cool the resulting solution and acidify with a weak acid, such as acetic acid, to precipitate the product.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under a vacuum to yield the final product.

Caption: Synthesis of 4-Methyl-6-(methylthio)pyrimidin-2-ol.

Spectral Data

Table 2: Expected Spectral Data

| Analysis | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the methyl protons (CH₃), methylthio protons (S-CH₃), and the pyrimidine ring proton. |

| ¹³C NMR | Resonances for the carbon atoms of the methyl group, methylthio group, and the pyrimidine ring. |

| IR (cm⁻¹) | Characteristic peaks for N-H, C=O (from tautomer), C=N, and C-S stretching vibrations. |

| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight of the compound. |

Derivatives of this compound have been characterized, for instance, the ¹H NMR spectrum of 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-phenylacetamide, a derivative, shows characteristic peaks for the methyl group at 2.13 ppm, the methylene group of the thioacetate at 4.07 ppm, and the pyrimidine ring proton at 5.99 ppm.[5]

Biological Activity and Potential Applications

Pyrimidine derivatives are a well-established class of compounds with a wide range of biological activities. Research into 4-Methyl-6-(methylthio)pyrimidin-2-ol and its analogs has revealed potential applications in several areas.

Plant Growth Stimulation

Derivatives of 6-methyl-2-(methylthio)pyrimidin-4-ol have demonstrated significant plant growth-stimulating properties.[6][7] These compounds have been shown to be effective at promoting plant growth, indicating their potential use as agrochemicals.[7][8]

Antimicrobial and Antifungal Activity

The pyrimidine scaffold is a common feature in many antimicrobial and antifungal agents. While specific data for the title compound is limited, related pyrimidine derivatives have shown promising activity against various bacterial and fungal strains.

Anticancer and Antiviral Potential

Numerous pyrimidine analogs have been investigated for their potential as anticancer and antiviral drugs.[8] The structural similarity of 4-Methyl-6-(methylthio)pyrimidin-2-ol to nucleobases suggests that it could interfere with nucleic acid synthesis or other cellular processes in cancer cells and viruses. For instance, certain pyrazolo[3,4-d]pyrimidines bearing a methylthio group have been evaluated for their effects on cell proliferation and receptor tyrosine kinase phosphorylation.[9]

Anticonvulsant Activity

Derivatives of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one have been synthesized and evaluated for their anticonvulsant properties, with some compounds showing significant activity in preclinical models.[5]

Caption: Potential biological activities of 4-Methyl-6-(methylthio)pyrimidin-2-ol.

Safety and Handling

4-Methyl-6-(methylthio)pyrimidin-2-ol is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

4-Methyl-6-(methylthio)pyrimidin-2-ol is a versatile pyrimidine derivative with a range of potential biological activities that warrant further investigation. Its demonstrated efficacy as a plant growth stimulant, coupled with the known antimicrobial, anticancer, and anticonvulsant properties of related compounds, makes it a molecule of significant interest for both agricultural and pharmaceutical research and development. Further studies are needed to fully elucidate its mechanisms of action and to explore its full therapeutic and commercial potential.

References

- 1. achmem.com [achmem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. CAS 16710-11-5 | 4-Methyl-6-(methylthio)pyrimidin-2-ol - Synblock [synblock.com]

- 4. 2(1H)-Pyrimidinone, 4-methyl-6-(methylthio)- (1 x 250 mg) | Reagentia [reagentia.eu]

- 5. japsonline.com [japsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methyl-6-(methylthio)pyrimidin-2-ol: Molecular Structure, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 4-Methyl-6-(methylthio)pyrimidin-2-ol. While specific experimental data for this compound is not extensively available in public literature, this paper extrapolates likely characteristics and methodologies based on established knowledge of closely related pyrimidine derivatives. This document aims to serve as a foundational resource for researchers interested in the synthesis and exploration of this molecule for potential applications in drug discovery and development, given the broad spectrum of biological activities associated with the pyrimidine scaffold.

Molecular Structure and Properties

4-Methyl-6-(methylthio)pyrimidin-2-ol, with the CAS Number 16710-11-5, is a heterocyclic organic compound featuring a pyrimidine core. The pyrimidine ring is substituted with a methyl group at the 4-position, a methylthio group at the 6-position, and a hydroxyl group at the 2-position.

It is crucial to recognize that 4-Methyl-6-(methylthio)pyrimidin-2-ol can exist in tautomeric forms. The "-ol" (hydroxy) form is in equilibrium with its keto tautomer, 4-Methyl-6-(methylthio)pyrimidin-2(1H)-one. In many similar pyrimidine systems, the keto form is the predominant tautomer in the solid state and in solution.[1][2]

Table 1: Physicochemical Properties of 4-Methyl-6-(methylthio)pyrimidin-2-ol

| Property | Value | Source |

| CAS Number | 16710-11-5 | Internal Database |

| Molecular Formula | C₆H₈N₂OS | Internal Database |

| Molecular Weight | 156.21 g/mol | Internal Database |

| Canonical SMILES | CS C1=NC(O)=NC(=C1)C | Internal Database |

| InChI Key | Not Available | - |

Synthesis and Experimental Protocols

A definitive, published synthesis protocol specifically for 4-Methyl-6-(methylthio)pyrimidin-2-ol has not been identified in the current literature. However, based on established pyrimidine synthesis methodologies, a plausible synthetic route can be proposed. The most common and versatile method for constructing the pyrimidine ring is the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a urea or thiourea derivative.[3]

Proposed Synthesis of 4-Methyl-6-(methylthio)pyrimidin-2(1H)-one

A likely precursor for the target molecule is 4-methyl-6-thioxo-1,6-dihydropyrimidin-2(1H)-one, which can then be methylated at the sulfur atom.

Experimental Protocol:

Step 1: Synthesis of 4-Methyl-6-thioxo-1,6-dihydropyrimidin-2(1H)-one

-

Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate.

-

Addition of Thiourea: To the resulting solution, add thiourea and reflux the mixture for several hours.

-

Work-up: After cooling, the reaction mixture is poured into ice water and acidified with a mineral acid (e.g., HCl) to precipitate the product.

-

Purification: The crude product can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.

Step 2: S-Methylation to yield 4-Methyl-6-(methylthio)pyrimidin-2(1H)-one

-

Reaction Setup: Dissolve the 4-methyl-6-thioxo-1,6-dihydropyrimidin-2(1H)-one from Step 1 in an aqueous solution of a base (e.g., sodium hydroxide).

-

Methylation: Cool the solution in an ice bath and add a methylating agent, such as methyl iodide or dimethyl sulfate, dropwise with stirring.

-

Work-up: After the addition is complete, allow the reaction to stir at room temperature for several hours. Acidify the solution with a weak acid (e.g., acetic acid) to precipitate the S-methylated product.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

A similar procedure has been successfully used for the synthesis of the isomeric compound, 6-methyl-2-(methylthio)pyrimidin-4-ol.[4][5]

Diagram 1: Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Singlet for the methyl group protons (around δ 2.2-2.5 ppm).- Singlet for the methylthio group protons (around δ 2.5-2.8 ppm).- Singlet for the pyrimidine ring proton (around δ 6.0-6.5 ppm).- Broad singlet for the N-H proton (if in keto form, highly variable, δ > 10 ppm). |

| ¹³C NMR | - Signal for the methyl carbon (around δ 15-25 ppm).- Signal for the methylthio carbon (around δ 10-20 ppm).- Signals for the pyrimidine ring carbons (in the range of δ 100-170 ppm).- Signal for the carbonyl carbon (if in keto form, around δ 160-170 ppm). |

| IR | - N-H stretching vibration (if in keto form, around 3200-3400 cm⁻¹).- C=O stretching vibration (if in keto form, around 1650-1700 cm⁻¹).- C=N and C=C stretching vibrations (around 1500-1650 cm⁻¹).- C-H stretching and bending vibrations. |

| Mass Spec | - Molecular ion peak (M⁺) at m/z = 156. |

Biological Activity and Potential Signaling Pathways

The biological activity of 4-Methyl-6-(methylthio)pyrimidin-2-ol has not been specifically reported. However, the pyrimidine nucleus is a fundamental component of many biologically active molecules, including pharmaceuticals and natural products. Derivatives of pyrimidine are known to exhibit a wide range of pharmacological properties, including:

-

Anticancer Activity: Many pyrimidine analogs act as antimetabolites, interfering with nucleic acid synthesis.[6] Some have also been shown to inhibit specific kinases involved in cancer cell proliferation.[7]

-

Antimicrobial Activity: Pyrimidine derivatives have been developed as antibacterial and antifungal agents.[8]

-

Anti-inflammatory Activity: Certain pyrimidine compounds have demonstrated anti-inflammatory effects.

-

Antiviral Activity: The pyrimidine core is present in several antiviral drugs, including those used to treat HIV.[9]

Given this precedent, it is plausible that 4-Methyl-6-(methylthio)pyrimidin-2-ol could exhibit biological activity. A logical starting point for investigating its potential would be to screen it against a panel of cancer cell lines and microbial strains.

Diagram 2: Potential Biological Screening Workflow

Caption: A logical workflow for the initial biological evaluation.

Conclusion

4-Methyl-6-(methylthio)pyrimidin-2-ol is a pyrimidine derivative with potential for further investigation in the field of medicinal chemistry. While specific experimental data is currently scarce, this guide provides a solid theoretical foundation for its synthesis, characterization, and potential biological evaluation. The proposed synthetic route is based on well-established chemical principles for pyrimidine synthesis. The predicted spectroscopic data can aid in the characterization of the synthesized compound. The broad biological activities of the pyrimidine class of molecules suggest that 4-Methyl-6-(methylthio)pyrimidin-2-ol is a worthwhile candidate for screening in various disease models. This technical guide serves as a starting point for researchers to unlock the potential of this and related novel pyrimidine structures.

References

- 1. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 2. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bu.edu.eg [bu.edu.eg]

- 4. 6-Methyl-2-(methylthio)pyrimidin-4-ol synthesis - chemicalbook [chemicalbook.com]

- 5. asianpubs.org [asianpubs.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Biological Evaluation of 2-Thioxopyrimidin-4(1H)-one Derivatives as Potential Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties of 4-Methyl-6-(methylthio)pyrimidin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of 4-Methyl-6-(methylthio)pyrimidin-2-ol. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also furnishes detailed, generalized experimental protocols for determining key physical characteristics. Furthermore, data for structurally similar compounds are presented to offer a comparative context.

Core Physical Properties

| Property | Value | Source |

| Chemical Formula | C₆H₈N₂OS | [1][2] |

| Molecular Weight | 156.21 g/mol | [2] |

| CAS Number | 16710-11-5 | [1][2] |

| Storage Conditions | Sealed in dry, Room Temperature | [2] |

Safety Information

The compound is associated with the following hazard and precautionary statements:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P202, P261, P262, P264+P265, P273, P280.[2]

Comparative Physical Properties of Related Pyrimidine Derivatives

To provide a frame of reference, the following table outlines the physical properties of structurally related pyrimidine compounds. These values may offer an approximation of the expected properties for 4-Methyl-6-(methylthio)pyrimidin-2-ol.

| Compound | Melting Point (°C) | Boiling Point (°C) | pKa | Solubility |

| 2-(Methylthio)pyrimidin-4-ol | 200.0 - 204.0 | 301.2 @ 760 mmHg | 7.80 (Predicted) | DMSO (Slightly), Methanol (Slightly)[3] |

| 2-(methylthio)pyrimidine-4,6-diol | >300 | Not Available | 4.06 (Predicted) | Ethyl Acetate, Ethanol, Methanol[4][5] |

| 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | 59 - 60 | Not Available | Not Available | Not Available[6] |

| 4,6-Diamino-2-(methylthio)pyrimidine | 187 - 191 | Not Available | Not Available | Not Available[7] |

Experimental Protocols

Detailed methodologies for determining the primary physical properties of a solid organic compound are provided below.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)[8]

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline sample is finely ground using a mortar and pestle.[3]

-

Loading the Capillary Tube: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, to a height of about 2-3 mm.[3][8]

-

Measurement:

-

The capillary tube is placed in the heating block of the melting point apparatus.[8]

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

-

Purity Assessment: A sharp melting range (0.5-1°C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.

Boiling Point Determination (for Solids)

For solid compounds that can be melted and do not decompose upon heating, the boiling point can be determined using a micro method.

Apparatus:

-

Thiele tube or other heating bath[9]

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (e.g., Bunsen burner)

Procedure:

-

A small amount of the solid is placed in the test tube and gently heated until it melts.

-

The sealed capillary tube is inverted (open end down) and placed into the molten liquid.

-

The test tube is attached to a thermometer and immersed in a heating bath (e.g., mineral oil in a Thiele tube).[10]

-

The bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.

-

The heat source is removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[10]

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in water.[11]

Apparatus:

-

Flasks with stoppers

-

Shaking incubator or orbital shaker, temperature-controlled

-

Centrifuge or filtration system

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a flask.

-

Equilibration: The flask is sealed and agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: The resulting saturated solution is separated from the undissolved solid by centrifugation or filtration. Care must be taken to avoid any undissolved particles in the sample to be analyzed.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable and validated analytical method.[11]

-

Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.[13]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common method for determining the acid dissociation constant (pKa) of a substance.[14]

Apparatus:

-

pH meter with a suitable electrode, calibrated with standard buffers[14]

-

Burette

-

Stirring plate and stir bar

-

Beaker or titration vessel

Procedure:

-

Solution Preparation: A precise amount of the compound is dissolved in a known volume of water or a suitable co-solvent if the compound has low aqueous solubility. The ionic strength of the solution is typically kept constant using a background electrolyte like KCl.[14]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.[14]

-

Data Collection: The pH of the solution is measured and recorded after each incremental addition of the titrant. The titration is continued past the equivalence point.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more accurate results, the derivative of the titration curve can be calculated to precisely locate the equivalence point.

Experimental Workflow

The following diagram illustrates a general workflow for the determination of the physical properties of a chemical compound.

References

- 1. scribd.com [scribd.com]

- 2. store.astm.org [store.astm.org]

- 3. Determination of Melting Point [wiredchemist.com]

- 4. westlab.com [westlab.com]

- 5. alnoor.edu.iq [alnoor.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. who.int [who.int]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide to the Chemical Properties of 4-Methyl-6-(methylthio)pyrimidin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 4-Methyl-6-(methylthio)pyrimidin-2-ol (CAS No. 16710-11-5). Due to the limited availability of specific experimental data for this compound, this document synthesizes information from publicly available data for the target molecule and draws inferences from the well-documented chemistry of structurally related pyrimidine derivatives. The guide covers physicochemical properties, potential synthetic routes, characteristic spectral data, and a discussion of potential biological activities. All quantitative data is presented in structured tables, and detailed, generalized experimental protocols are provided. Diagrams illustrating key chemical logic and potential synthetic pathways are included to facilitate understanding.

Introduction

Pyrimidine derivatives are a cornerstone of medicinal chemistry and drug discovery, forming the structural core of numerous biologically active molecules, including nucleic acids and various therapeutic agents. The subject of this guide, 4-Methyl-6-(methylthio)pyrimidin-2-ol, is a substituted pyrimidine with functional groups that suggest a potential for diverse chemical reactivity and biological interactions. The presence of a hydroxyl group, a methylthio group, and a methyl group on the pyrimidine core makes it an interesting candidate for further investigation in drug development and as a building block in organic synthesis. This document aims to consolidate the available information and provide a predictive framework for the chemical behavior of this molecule.

Physicochemical Properties

The fundamental physicochemical properties of 4-Methyl-6-(methylthio)pyrimidin-2-ol are summarized below. While some data is available from chemical suppliers, other values are estimated based on the properties of analogous compounds.

| Property | Value | Source |

| CAS Number | 16710-11-5 | |

| Molecular Formula | C₆H₈N₂OS | |

| Molecular Weight | 156.21 g/mol | |

| Appearance | White to off-white solid (predicted) | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be slightly soluble in polar organic solvents like DMSO and methanol. | Inferred from related compounds |

| pKa | Not available | - |

Synthesis and Reactivity

General Synthetic Approach

A common and effective method for the synthesis of 2-thiouracil derivatives involves the condensation of a β-ketoester with thiourea. For the target molecule, a plausible precursor would be a β-ketoester with a methyl group at the appropriate position. Subsequent S-methylation would yield the final product.

An In-depth Technical Guide to 4-Methyl-6-(methylthio)pyrimidin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 4-Methyl-6-(methylthio)pyrimidin-2-ol, a pyrimidine derivative of interest in medicinal chemistry and agrochemical research.

Chemical Identity and Properties

The IUPAC name for the compound is 4-Methyl-6-(methylthio)pyrimidin-2-ol . It is also commonly known by its synonym, 6-Methyl-2-(methylthio)pyrimidin-4-ol.

| Property | Value | Reference |

| CAS Number | 6328-58-1 | [1] |

| Molecular Formula | C6H8N2OS | [2] |

| Molecular Weight | 156.21 g/mol | [2] |

| Appearance | Colorless solid | [1] |

| SMILES | CC1=CC(=NC(=O)N1)SC | [2] |

Synthesis of 4-Methyl-6-(methylthio)pyrimidin-2-ol

A detailed and efficient method for the synthesis of 4-Methyl-6-(methylthio)pyrimidin-2-ol has been reported, starting from 6-Methyl-2-thiouracil.

Experimental Protocol

Materials:

-

6-Methyl-2-thioxasulfinyl-1,2,3,4-tetrahydropyrimidin-4-one (6-Methyl-2-thiouracil) (98%)

-

Sodium hydroxide (97%)

-

Iodomethane

-

Water

-

Ice

Procedure: [1]

-

A suspension of sodium hydroxide (15.7 g, 381 mmol) in 500 mL of water is stirred for 10 minutes at room temperature.

-

To this suspension, 6-Methyl-2-thioxasulfinyl-1,2,3,4-tetrahydropyrimidin-4-one (53.5 g, 369 mmol) is added, and the mixture is stirred for 10 minutes until complete dissolution.

-

Iodomethane (28.99 mL, 461 mmol) is then added dropwise to the solution.

-

The reaction mixture is stirred for 4 hours at room temperature.

-

Upon completion of the reaction, the resulting colorless solid is collected by filtration.

-

The solid is washed with ice-cold water (2 x 100 mL).

-

The final product, 6-methyl-4-hydroxy-2-methylthiopyrimidine, is dried under vacuum at 60 °C.

This procedure yields a high purity product (98% yield)[1].

Biological Activities and Potential Applications

Derivatives of 4-Methyl-6-(methylthio)pyrimidin-2-ol have shown promising biological activities, particularly as plant growth stimulants and antimicrobial agents.

Plant Growth Stimulant Activity

Novel 2-amino-substituted derivatives of 6-methylpyrimidin-4-ol, synthesized from the parent compound, have demonstrated significant plant growth-stimulating properties. These derivatives exhibited activities ranging from 46-93% compared to the standard heteroauxin[3]. This suggests the potential for developing novel plant growth regulators based on this chemical scaffold.

Antimicrobial Potential

Experimental and Logical Workflows

To facilitate further research and development, the following workflows are proposed.

Synthesis and Derivatization Workflow

The synthesis of 4-Methyl-6-(methylthio)pyrimidin-2-ol and its subsequent derivatization for structure-activity relationship (SAR) studies can be streamlined as follows:

Biological Screening Workflow

A logical workflow for the biological evaluation of the synthesized compounds is outlined below. This process involves initial screening for desired activities, followed by more detailed quantitative analysis for promising candidates.

Mechanism of Action Considerations

The mechanism of action for methylthiopyrimidine derivatives can be varied. The methylthio group can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups at that position, which can then interact with biological targets[4]. Furthermore, the pyrimidine core is a well-known scaffold in medicinal chemistry that can interact with a wide range of biological targets, including enzymes and receptors[5]. For thiopurine drugs, which share some structural similarities, the mechanism is thought to involve a combination of antimetabolic and pro-apoptotic actions[6]. Further research is needed to elucidate the specific mechanism of action for 4-Methyl-6-(methylthio)pyrimidin-2-ol and its derivatives.

Conclusion

4-Methyl-6-(methylthio)pyrimidin-2-ol is a readily synthesizable pyrimidine derivative with demonstrated potential for the development of new agrochemicals and pharmaceuticals. The versatility of the methylthio group allows for the creation of diverse chemical libraries for structure-activity relationship studies. Further investigation into its quantitative biological activities and mechanism of action is warranted to fully explore its therapeutic and commercial potential.

References

- 1. 6-Methyl-2-(methylthio)pyrimidin-4-ol | 6328-58-1 [chemicalbook.com]

- 2. achmem.com [achmem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. 5-Methyl-2-(methylthio)pyrimidine|Research Chemical [benchchem.com]

- 6. Reviewing the mechanism of action of thiopurine drugs: towards a new paradigm in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Methyl-6-(methylthio)pyrimidin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 4-Methyl-6-(methylthio)pyrimidin-2-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the necessary starting materials, experimental procedures, and expected outcomes, supported by quantitative data and a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of 4-Methyl-6-(methylthio)pyrimidin-2-ol is a two-step process. The first step involves the cyclocondensation of ethyl acetoacetate and thiourea to form the pyrimidine ring, yielding the intermediate 6-methyl-2-thiouracil. The subsequent step is the selective S-methylation of this intermediate to produce the final product.

Caption: Synthesis pathway of 4-Methyl-6-(methylthio)pyrimidin-2-ol.

Experimental Protocols

Step 1: Synthesis of 6-Methyl-2-thiouracil

This procedure is adapted from a well-established method for the synthesis of thiouracil derivatives.

Materials:

-

Thiourea

-

Ethyl acetoacetate

-

Sodium methoxide

-

Methanol

-

Glacial acetic acid

-

Activated carbon

Procedure:

-

In a 2-liter round-bottom flask, combine 76 g (1 mole) of thiourea, 130 g (1 mole) of ethyl acetoacetate, and 120 g of sodium methoxide in 900 ml of methanol.

-

Gently heat the mixture on a steam bath and allow the solvent to evaporate in a fume hood over approximately 8 hours.

-

Dissolve the resulting residue in 1 liter of hot water.

-

Add a few grams of activated carbon to the solution and filter while hot.

-

Carefully add 120 ml of glacial acetic acid to the hot filtrate to precipitate the product.

-

Collect the precipitate by filtration using a Büchner funnel.

-

Suspend the wet solid in a boiling solution of 1 liter of water and 20 ml of glacial acetic acid, ensuring any lumps are broken up.

-

Cool the mixture in a refrigerator.

-

Collect the purified product by filtration, wash with approximately 200 ml of cold water in four portions.

-

Dry the product in an oven at 70°C.

Step 2: Synthesis of 4-Methyl-6-(methylthio)pyrimidin-2-ol

This S-methylation procedure is adapted from a method for the methylation of a similar thiouracil compound.

Materials:

-

6-Methyl-2-thiouracil (from Step 1)

-

Sodium hydroxide

-

Methyl iodide

-

Water

-

Glacial acetic acid

Procedure:

-

Dissolve 6-methyl-2-thiouracil in an aqueous solution of sodium hydroxide. A typical molar ratio is 1 equivalent of the thiouracil to 2 equivalents of sodium hydroxide.

-

Cool the mixture in an ice bath to 0°C.

-

Slowly add a slight molar excess (e.g., 1.1 equivalents) of methyl iodide to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Cool the resulting pale yellow solution to 0°C.

-

Acidify the solution with glacial acetic acid to precipitate the product.

-

Collect the white precipitate by vacuum filtration.

-

Wash the product with cold water (3 x 150 ml).

-

Dry the final product.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of 4-Methyl-6-(methylthio)pyrimidin-2-ol.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 6-Methyl-2-thiouracil | C₅H₆N₂OS | 142.18 | 69-84 | ~330 (decomposes) |

| 4-Methyl-6-(methylthio)pyrimidin-2-ol | C₆H₈N₂OS | 156.21 | High | Not available |

Characterization Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the methyl and methylthio groups, as well as the overall structure of the pyrimidine ring.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and C-S bonds.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized compounds.

For the intermediate, 6-methyl-2-thiouracil, extensive spectral data is available in public databases. Researchers should perform these analyses on their synthesized compounds and compare the results with reference data.

An In-depth Technical Guide to the Spectroscopic Data of 4-Methyl-6-(methylthio)pyrimidin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Methyl-6-(methylthio)pyrimidin-2-ol. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document combines reported data with predicted spectroscopic values based on analogous structures. The information is intended to support research and development activities by providing a detailed chemical profile.

Chemical Structure and Properties

-

IUPAC Name: 4-Methyl-6-(methylthio)pyrimidin-2-ol

-

Synonyms: 6-Methyl-2-(methylthio)pyrimidin-4-ol

-

CAS Number: 16710-11-5[1]

-

Molecular Formula: C₆H₈N₂OS

-

Molecular Weight: 156.21 g/mol [1]

-

Chemical Structure: (Note: This compound can exist in tautomeric forms, primarily the -ol and -one forms. The provided data corresponds to the pyrimidin-2-ol tautomer.)

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for 4-Methyl-6-(methylthio)pyrimidin-2-ol.

Table 1: Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Ion (M+) | m/z = 156.21 (calculated) | |

| [M+H]⁺ | m/z = 156.9 | [2] |

Table 2: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 - 12.5 | Singlet (br) | 1H | -OH |

| ~6.2 - 6.4 | Singlet | 1H | Pyrimidine C5-H |

| ~2.5 | Singlet | 3H | -S-CH₃ |

| ~2.3 | Singlet | 3H | Pyrimidine C4-CH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C2 (-C-OH) |

| ~165 | C6 (-C-S) |

| ~160 | C4 (-C-CH₃) |

| ~105 | C5 |

| ~24 | C4-CH₃ |

| ~14 | -S-CH₃ |

Table 4: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1680 - 1640 | Strong | C=O stretch (keto tautomer) |

| ~1620 - 1580 | Strong | C=N stretch (pyrimidine ring) |

| ~1550 - 1500 | Strong | C=C stretch (pyrimidine ring) |

| ~1380 | Medium | C-H bend (methyl) |

| ~1200 - 1000 | Strong | C-O stretch |

| ~700 - 600 | Medium | C-S stretch |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of 4-Methyl-6-(methylthio)pyrimidin-2-ol.

3.1 Synthesis Protocol

A reported synthesis for a tautomer, 6-methyl-4-hydroxy-2-methylthiopyrimidine, is as follows[2]:

-

Dissolution of Base: Sodium hydroxide (15.7 g, 381 mmol) is added to 500 mL of water and stirred for 10 minutes at room temperature.

-

Addition of Thiouracil Derivative: 6-Methyl-2-thiouracil (53.5 g, 369 mmol) is added to the solution and stirred until completely dissolved (approximately 10 minutes).

-

Methylation: Iodomethane (28.99 mL, 461 mmol) is slowly added dropwise to the reaction mixture.

-

Reaction: The mixture is stirred for 4 hours at room temperature.

-

Isolation: The resulting colorless solid is collected by filtration, washed with ice-cold water (2 x 100 mL), and dried under a vacuum at 60 °C.

3.2 Spectroscopic Analysis Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of the compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer.

-

Data is processed using appropriate software, with chemical shifts referenced to the residual solvent peak.

-

-

Mass Spectrometry (MS):

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution is introduced into an electrospray ionization (ESI) source coupled to a mass spectrometer.

-

Data is acquired in positive ion mode to observe the [M+H]⁺ ion.

-

-

Infrared (IR) Spectroscopy:

-

A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

The spectrum is recorded over a range of 4000-400 cm⁻¹.

-

The background is subtracted, and the resulting spectrum is analyzed for characteristic absorption bands.

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol).

-

The absorbance of the solution is measured over a wavelength range of 200-800 nm using a spectrophotometer.

-

The solvent is used as a blank for baseline correction.

-

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: General workflow for chemical synthesis and subsequent spectroscopic analysis.

References

1H NMR spectrum of 4-Methyl-6-(methylthio)pyrimidin-2-ol

An In-depth Technical Guide to the 1H NMR Spectrum of 4-Methyl-6-(methylthio)pyrimidin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected . Due to the tautomeric nature of 2-hydroxypyrimidines, the compound can exist in equilibrium between the -ol and -one forms. This guide will consider both tautomers, with the understanding that the keto form, pyrimidin-2(1H)-one, is generally the major tautomer in solution.

Predicted 1H NMR Spectral Data

The expected chemical shifts (δ) for the protons of 4-Methyl-6-(methylthio)pyrimidin-2-ol are summarized in the table below. These predictions are based on the analysis of structurally similar pyrimidine derivatives found in the literature.[1][2][3] The chemical shifts are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H5 (pyrimidine ring) | 6.0 - 6.5 | Singlet (s) | 1H | The chemical shift is influenced by the adjacent electron-donating and withdrawing groups. |

| C4-CH3 (methyl group) | 2.2 - 2.5 | Singlet (s) | 3H | Typically appears as a sharp singlet in this region for methyl groups on a pyrimidine ring. |

| S-CH3 (methylthio group) | 2.4 - 2.7 | Singlet (s) | 3H | The electronegativity of the sulfur atom shifts this signal slightly downfield compared to the C-CH3. |

| N1-H (amide proton) | 10.0 - 12.0 | Broad Singlet (br s) | 1H | This proton is exchangeable and its chemical shift can be highly dependent on solvent, concentration, and temperature. It may not be observed in protic solvents. |

| O-H (hydroxyl proton) | 5.0 - 7.0 (minor tautomer) | Broad Singlet (br s) | 1H | This proton is also exchangeable and its presence and chemical shift are dependent on the tautomeric equilibrium. |

Molecular Structure and Tautomerism

The structure of 4-Methyl-6-(methylthio)pyrimidin-2-ol and its tautomeric equilibrium with the more stable 4-Methyl-6-(methylthio)pyrimidin-2(1H)-one form are depicted below. The numbering of the atoms is provided for clarity in the NMR data assignment.

Caption: Tautomeric equilibrium of 4-Methyl-6-(methylthio)pyrimidin-2-ol.

Experimental Protocol for 1H NMR Spectroscopy

A standard protocol for acquiring the is provided below.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid 4-Methyl-6-(methylthio)pyrimidin-2-ol.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, particularly of exchangeable protons. DMSO-d6 is often a good choice for observing exchangeable N-H and O-H protons.[4][5]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Setup:

-

The 1H NMR spectrum should be acquired on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.[6]

-

The following parameters are recommended as a starting point and may require optimization:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A range of at least 15 ppm is recommended to ensure all signals are captured.

-

Temperature: 298 K (25 °C).

-

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS signal to 0 ppm.

-

Integrate all signals to determine the relative number of protons corresponding to each resonance.

-

Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons in the molecule.

4. D2O Exchange Experiment:

-

To confirm the assignment of the exchangeable N-H and O-H protons, a D2O exchange experiment can be performed.[4]

-

After acquiring the initial 1H NMR spectrum, add a few drops of deuterium oxide (D2O) to the NMR tube, shake gently to mix, and re-acquire the spectrum.

-

The signals corresponding to the N-H and O-H protons will either disappear or significantly decrease in intensity due to the exchange with deuterium.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the .

Caption: Workflow for 1H NMR spectral analysis.

This guide provides a comprehensive overview for obtaining and interpreting the . The provided data and protocols are intended to assist researchers in their chemical analysis and characterization of this and similar pyrimidine-based compounds.

References

- 1. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: 13C NMR Analysis of 4-Methyl-6-(methylthio)pyrimidin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Methyl-6-(methylthio)pyrimidin-2-ol. This document outlines the anticipated chemical shifts, presents a comprehensive experimental protocol for acquiring 13C NMR data, and visualizes the molecular structure with its corresponding spectral assignments. This guide is intended to support research and development activities where the characterization of pyrimidine derivatives is critical.

Introduction

4-Methyl-6-(methylthio)pyrimidin-2-ol is a substituted pyrimidine derivative. The pyrimidine scaffold is a core structural motif in numerous biologically active compounds, including pharmaceuticals and agrochemicals. A thorough understanding of the molecular structure is paramount for elucidating structure-activity relationships (SAR) and for quality control during synthesis and manufacturing. 13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of a molecule, making it an indispensable tool for the structural confirmation of such compounds.

Predicted 13C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (in 1H-coupled spectrum) |

| C2 (C=O) | 160 - 165 | Singlet |

| C4 | 165 - 170 | Singlet |

| C5 | 105 - 110 | Doublet |

| C6 | 160 - 165 | Singlet |

| 4-CH3 | 20 - 25 | Quartet |

| 6-SCH3 | 10 - 15 | Quartet |

Note: The predicted chemical shift ranges are estimates and may vary depending on the solvent and other experimental conditions.

Standard Experimental Protocol for 13C NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring a high-quality proton-decoupled 13C NMR spectrum of 4-Methyl-6-(methylthio)pyrimidin-2-ol.[4][5][6]

3.1. Sample Preparation

-

Dissolution: Dissolve approximately 10-50 mg of the synthesized 4-Methyl-6-(methylthio)pyrimidin-2-ol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4). The choice of solvent is critical and should be one in which the compound is fully soluble.

-

Standard Reference: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[7]

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.

-

Homogenization: Ensure the solution is homogeneous by gentle vortexing.

3.2. NMR Instrument Setup and Calibration

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tuning and Matching: Tune and match the probe to the 13C frequency to ensure optimal sensitivity.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field.[4]

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity and resolution.[4]

3.3. Data Acquisition

-

Experiment: Select a standard proton-decoupled 13C NMR pulse sequence (e.g., zgpg30 on Bruker instruments).[4]

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width of approximately 200-250 ppm to encompass all expected carbon resonances.

-

Pulse Angle: Use a 30-45 degree pulse angle to allow for faster repetition rates.[8]

-

Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds. For quantitative analysis, a longer delay (at least 5 times the longest T1) is necessary.[4][6]

-

Number of Scans (ns): Acquire a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of the 13C isotope.[7]

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

3.4. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.5-1.0 Hz) to the Free Induction Decay (FID) and perform a Fourier transformation.

-

Phasing: Manually or automatically phase the resulting spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or referencing to the known solvent peak.[4]

-

Peak Picking: Identify and label the chemical shifts of all significant peaks.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of 4-Methyl-6-(methylthio)pyrimidin-2-ol and the assignment of each unique carbon atom.

Caption: Molecular structure of 4-Methyl-6-(methylthio)pyrimidin-2-ol with predicted 13C NMR chemical shift assignments.

Conclusion

This technical guide provides a foundational understanding of the 13C NMR analysis of 4-Methyl-6-(methylthio)pyrimidin-2-ol. The predicted spectral data, in conjunction with the detailed experimental protocol, offers a robust framework for the characterization of this and related pyrimidine derivatives. For drug development and scientific research, accurate structural elucidation is a critical step, and this guide serves as a valuable resource for professionals in these fields. It is recommended that the predicted data be confirmed with experimental results for definitive structural assignment.

References

Mass Spectrometry of 4-Methyl-6-(methylthio)pyrimidin-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Methyl-6-(methylthio)pyrimidin-2-ol, a pyrimidine derivative of interest in various scientific disciplines. This document outlines potential fragmentation pathways, presents predicted mass spectral data, and offers detailed experimental protocols for its characterization.

Introduction

4-Methyl-6-(methylthio)pyrimidin-2-ol belongs to the pyrimidine class of heterocyclic compounds, which are fundamental components of nucleic acids and possess a wide range of biological activities.[1] Mass spectrometry is an indispensable analytical technique for the structural elucidation and quantification of such molecules. Understanding the fragmentation behavior of 4-Methyl-6-(methylthio)pyrimidin-2-ol is crucial for its unambiguous identification in complex matrices and for metabolism or degradation studies. This guide will delve into the theoretical and practical aspects of its mass spectrometric analysis.

Predicted Mass Spectral Data

While a publicly available, experimentally derived mass spectrum for 4-Methyl-6-(methylthio)pyrimidin-2-ol is not readily accessible, a plausible fragmentation pattern can be predicted based on the known fragmentation of pyrimidine derivatives and compounds containing methylthio groups.[1][2] The molecular formula of 4-Methyl-6-(methylthio)pyrimidin-2-ol is C₆H₈N₂OS, with a molecular weight of 156.21 g/mol .[3]

Predicted Quantitative Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments of 4-Methyl-6-(methylthio)pyrimidin-2-ol under electron ionization (EI).

| Predicted Fragment | Proposed Structure | m/z (Predicted) | Notes |

| Molecular Ion [M]⁺• | C₆H₈N₂OS⁺• | 156 | The intact molecule with one electron removed. |

| [M - CH₃]⁺ | C₅H₅N₂OS⁺ | 141 | Loss of a methyl radical from the methylthio group. |

| [M - SCH₃]⁺ | C₅H₅N₂O⁺ | 109 | Loss of the methylthio radical. |

| [M - CO]⁺• | C₅H₈N₂S⁺• | 128 | Loss of a neutral carbon monoxide molecule. |

| [M - CH₃ - CO]⁺ | C₄H₅N₂S⁺ | 113 | Subsequent loss of CO after the initial loss of a methyl radical. |

| 4-Methylpyrimidine Cation Radical | C₅H₆N₂⁺• | 94 | A potential fragment resulting from more extensive ring cleavage.[4] |

Proposed Fragmentation Pathway

The fragmentation of 4-Methyl-6-(methylthio)pyrimidin-2-ol under mass spectrometry is expected to proceed through several key pathways, primarily involving the cleavage of the methyl and methylthio substituents, as well as fragmentation of the pyrimidine ring itself.

Experimental Protocols

The following protocols provide a general framework for the mass spectrometric analysis of 4-Methyl-6-(methylthio)pyrimidin-2-ol. Optimization of these parameters may be necessary depending on the specific instrumentation and analytical goals.

Sample Preparation

-

Standard Solution: Prepare a stock solution of 4-Methyl-6-(methylthio)pyrimidin-2-ol at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Working Solutions: Serially dilute the stock solution to prepare working solutions at concentrations appropriate for the sensitivity of the mass spectrometer (e.g., 1-10 µg/mL).

-

Matrix Samples: For analysis in complex matrices (e.g., plasma, urine), a sample extraction method such as protein precipitation or solid-phase extraction (SPE) may be required to remove interferences.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and thermally stable compounds.

-

GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Inlet Temperature: Set the injector temperature to 250 °C.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 40-300.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC.

-

LC Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% formic acid in water.

-

B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution:

-

Start with 5% B.

-

Linearly increase to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to initial conditions and equilibrate for 3 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analyzer: Perform a full scan from m/z 50-400 or use tandem mass spectrometry (MS/MS) for targeted analysis, monitoring the transition from the precursor ion (e.g., m/z 157 for [M+H]⁺) to specific product ions.

Workflow for Mass Spectrometric Analysis

The following diagram illustrates a typical workflow for the characterization of a small molecule like 4-Methyl-6-(methylthio)pyrimidin-2-ol using mass spectrometry.

Conclusion

This guide provides a foundational understanding of the mass spectrometry of 4-Methyl-6-(methylthio)pyrimidin-2-ol for researchers and professionals in drug development and related fields. The predicted fragmentation patterns and detailed experimental protocols serve as a robust starting point for the analysis and characterization of this compound. While the provided information is based on established principles of mass spectrometry, empirical data should be generated to confirm these predictions and to further refine analytical methods for specific applications.

References

The Versatile Scaffold: A Technical Guide to the Biological Activities of Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. Its prevalence in natural molecules, including the nucleobases uracil, thymine, and cytosine, underscores its critical role in biological systems. This inherent biocompatibility and synthetic tractability have made pyrimidine and its derivatives a fertile ground for the discovery and development of novel therapeutic agents across a spectrum of diseases. This in-depth technical guide provides a comprehensive overview of the significant biological activities of pyrimidine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The content herein is curated to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and workflows.

Anticancer Activity of Pyrimidine Derivatives

Pyrimidine derivatives have emerged as one of the most important classes of anticancer agents, with several approved drugs and numerous candidates in clinical development.[1][2] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell proliferation and survival to the induction of apoptosis and cell cycle arrest.[3][4]

Inhibition of Protein Kinases

A primary strategy in modern cancer therapy is the targeting of protein kinases, which are often dysregulated in cancer cells. Pyrimidine derivatives have been successfully designed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[5][6][7][8]

EGFR Inhibition: Overexpression and mutations of EGFR are common in several cancers, leading to uncontrolled cell growth.[4] Pyrimidine-based EGFR inhibitors act by competing with ATP at the kinase's catalytic domain, thereby blocking downstream signaling pathways.[9][10]

CDK Inhibition: CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[7][8] Several pyrimidine derivatives have shown potent inhibitory activity against CDKs, particularly CDK2.[3][11]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected pyrimidine derivatives against various cancer cell lines.

| Compound ID/Series | Target/Cell Line | Assay | IC50/EC50 (µM) | Reference |

| Furo[2,3-d]pyrimidine 3f | T-47D (Breast Cancer) | EGFR Inhibition | 0.121 | [12] |

| Pyrido[3,4-d]pyrimidine 25h | HCC827 (Lung Cancer) | Cell Growth Inhibition | 0.025 | [13] |

| Pyrido[3,4-d]pyrimidine 25h | H1975 (Lung Cancer) | Cell Growth Inhibition | 0.49 | [13] |

| Pyrazolo[1,5-a]pyrimidine 7d | HepG2, MCF-7, A549, Caco2 | Cytotoxicity | 24.24, 14.12, 30.03, 29.27 | [11] |

| Pyrazolo[1,5-a]pyrimidine 10b | HepG2, MCF-7, A549, Caco2 | Cytotoxicity | 17.12, 10.05, 29.95, 25.24 | [11] |

| Pyrimido[4,5-d]pyrimidine 7f | CDK2 | Kinase Inhibition | 0.05 | [7] |

| Pyrimido[4,5-d]pyrimidine 7e | CDK2 | Kinase Inhibition | 0.25 | [7] |

| Pyrimido[4,5-d]pyrimidine 7a | CDK2 | Kinase Inhibition | 0.31 | [7] |

| Pyrazolo[3,4-d]pyrimidine 15 | HCT-116 (Colon Cancer) | CDK2/cyclin A2 Inhibition | 0.061 | [8] |

| Pyrido[2,3-d]pyrimidine 8a | A-549, PC-3, HCT-116 | Cytotoxicity | 16.2, 7.98, 25.61 | [6] |

| Thiazolo[4,5-d]pyrimidine 3b | C32 (Melanoma) | Cytotoxicity | 24.4 | [14] |

| Thiazolo[4,5-d]pyrimidine 3b | A375 (Melanoma) | Cytotoxicity | 29.9 | [14] |

| Indazol-pyrimidine 4f | MCF-7 (Breast Cancer) | Cytotoxicity | 1.629 | [13] |

| Indazol-pyrimidine 4i | MCF-7 (Breast Cancer) | Cytotoxicity | 1.841 | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[15][16][17][18]

Materials:

-

MTT solution (5 mg/mL in sterile PBS)[14]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[14]

-

96-well plates

-

Test pyrimidine derivatives

-

Cancer cell lines

-

Complete culture medium

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[17]

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and a known anticancer drug as a positive control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C.[14]

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[17] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[15]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[15] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathways in Pyrimidine-Induced Anticancer Activity

Caption: EGFR Signaling Pathway Inhibition by Pyrimidine Derivatives.

Caption: ROS-Mediated Mitochondrial Apoptosis Pathway.

Antimicrobial Activity of Pyrimidine Derivatives

The rise of antibiotic resistance necessitates the development of new antimicrobial agents.[2] Pyrimidine derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.[7]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyrimidine derivatives against various microorganisms.

| Compound ID/Series | Microorganism | MIC (µg/mL) | Reference |

| 2,4-disubstituted-6-thiophenyl-pyrimidine 33 | MRSA | 2 | [19] |

| 2,4-disubstituted-6-thiophenyl-pyrimidine 33 | VREs | 2 | [19] |

| Pyrrolo[2,3-d]pyrimidine a7 | Staphylococcus aureus | - | [7] |

| Pyrrolo[2,3-d]pyrimidine a8 | Escherichia coli | - | [7] |

| Pyrrolo[2,3-d]pyrimidine a9 | Candida albicans | - | [7] |

| Pyrazolo[3,4-d]pyrimidine a10 | Bacterial strains | - | [7] |

| Pyrazolo[3,4-d]pyrimidine a11 | Fungal strains | - | [7] |

| Imidazo[1,2-a]pyrimidine 3j | Candida albicans | 2.5 - 20 | [20] |

| Imidazo[1,2-a]pyrimidine 3k | Candida albicans | 2.5 - 20 | [20] |

| 1,2,4-triazolo[1,5-a]pyrimidine 9o | B. subtilis, S. aureus, E. coli, P. aeruginosa | - | [21] |

Note: Some references did not provide specific MIC values but indicated significant activity.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][23]

Materials:

-

Pyrimidine derivative stock solutions (in a suitable solvent like DMSO)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microplates

-

Standardized inoculum of the microorganism (e.g., 5 x 10^5 CFU/mL)

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the pyrimidine derivatives in the broth medium directly in the 96-well plates.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well. Include a growth control well (medium + inoculum, no compound) and a sterility control well (medium only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that inhibits visible growth.

Caption: Experimental Workflow for MIC Determination.

Antiviral Activity of Pyrimidine Derivatives

Pyrimidine derivatives are integral to the development of antiviral therapies, with many nucleoside analogs acting as chain terminators for viral DNA or RNA synthesis.[24][25] Non-nucleoside pyrimidine derivatives have also shown promise against a range of viruses.[26]

Quantitative Antiviral Activity Data

The following table summarizes the antiviral activity of selected pyrimidine derivatives.

| Compound ID/Series | Virus | Assay | EC50 (nM) | Reference |

| Pyrimidine NNRTI 48 | HIV-1 (Wild Type & Resistant Mutants) | - | 3.43 - 11.8 | [27] |

| Pyrimido[4,5-d]pyrimidine 7a | Human Coronavirus 229E | - | - | [26] |

| Pyrimido[4,5-d]pyrimidine 7b | Human Coronavirus 229E | - | - | [26] |

| Pyrimido[4,5-d]pyrimidine 7f | Human Coronavirus 229E | - | - | [26] |

Note: Some references indicated promising activity without providing specific EC50 values.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[11][28][29]

Materials:

-

Host cell line susceptible to the virus

-

Virus stock of known titer

-

Pyrimidine derivative stock solutions

-

Culture medium

-

Overlay medium (containing agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Compound and Virus Addition: Prepare serial dilutions of the pyrimidine derivative. Pre-incubate the virus with the compound dilutions for a specific time (e.g., 1 hour) at 37°C.

-

Infection: Remove the culture medium from the cell monolayers and infect with the virus-compound mixture. Allow for viral adsorption for 1-2 hours.

-

Overlay: Remove the inoculum and overlay the cells with the overlay medium containing the respective concentrations of the pyrimidine derivative. The overlay restricts the spread of the virus, leading to the formation of localized plaques.

-

Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days).

-

Staining and Counting: Fix and stain the cells with a staining solution. Plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound). The EC50 value (the concentration of the compound that reduces the number of plaques by 50%) can be determined.

Anti-inflammatory Activity of Pyrimidine Derivatives

Chronic inflammation is a key factor in many diseases. Pyrimidine derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][30][31][32][33][34]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the COX inhibitory activity of selected pyrimidine derivatives.

| Compound ID/Series | Target | Assay | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrazolo[3,4-d]pyrimidine 5 | COX-2 | In vitro inhibition | 0.04 | - | [30] |

| Pyrazolo[3,4-d]pyrimidine 6 | COX-2 | In vitro inhibition | 0.04 | - | [30] |

| Pyrimidine-5-carbonitrile 3b | COX-2 | In vitro inhibition | 0.20 | - | |

| Pyrimidine-5-carbonitrile 5b | COX-2 | In vitro inhibition | 0.18 | - | [32] |

| Pyrimidine-5-carbonitrile 5d | COX-2 | In vitro inhibition | 0.16 | - | [32] |

| Pyrimidine Derivative L1 | COX-2 | TMPD oxidation assay | - | High | [1] |

| Pyrimidine Derivative L2 | COX-2 | TMPD oxidation assay | - | High | [1][31] |

| Pyrimidine-5-carbonitrile 10j | COX-2 | In vitro inhibition | 0.041-0.081 | 139.74-321.95 | [33] |

Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[35][36][37]

Materials:

-

COX-2 inhibitor screening kit (containing human recombinant COX-2, assay buffer, probe, cofactor, and arachidonic acid)

-

Test pyrimidine derivatives

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions.

-

Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test pyrimidine derivative at various concentrations. Include a positive control (a known COX-2 inhibitor like celecoxib) and a negative control (enzyme without inhibitor).

-

Pre-incubation: Pre-incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate and the fluorometric probe.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

-

Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the negative control. The IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Other Notable Biological Activities

Beyond the major areas discussed, pyrimidine derivatives have shown potential in other therapeutic areas, such as bone anabolic agents that promote osteogenesis via the BMP2/SMAD1 signaling pathway.[22][38]

Caption: BMP2/SMAD1 Signaling Pathway in Osteogenesis.

Conclusion